Weak Anti-Inflammatory Activity in Rat Paw Kaolin Edema Model vs. Etofenamate
The 5,4'-dihydroxyflufenamic acid compound (along with all six nuclear hydroxylated flufenamic acid derivatives) exhibits only weak anti-inflammatory activity in the rat paw kaolin edema model when compared directly to the parent prodrug etofenamate [1]. This finding establishes that hydroxylation at both the 5- and 4'-positions ablates the anti-inflammatory pharmacophore, in contrast to the clinically active parent flufenamic acid which is a potent COX inhibitor. The Boltze et al. study specifically names '5,4'-(OH)2' as one of the hydroxylated derivatives with weak activity [1]. Precise ED50 or percent inhibition values are not publicly available in the abstracted record for the individual dihydroxy compound.
| Evidence Dimension | Anti-inflammatory activity (rat paw kaolin edema test) |
|---|---|
| Target Compound Data | Weak anti-inflammatory activity (qualitative description; exact ED50 not publicly available from the abstracted source). |
| Comparator Or Baseline | Etofenamate (2-(2-hydroxyethoxy)ethyl-N-(a,a,a-trifluoro-m-tolyl)-anthranilate, active substance of Rheumon Gel): Used as the reference standard with full anti-inflammatory potency. |
| Quantified Difference | The hydroxy derivatives are described as having 'only weak anti-inflammatory activity' compared to the potent reference etofenamate. No specific numerical ED50 available from the PubMed abstract. |
| Conditions | Rat paw kaolin edema model (in vivo). Source: Boltze KH et al., Arzneimittelforschung, 1982. |
Why This Matters
This confirms that CAS 76874-95-8 is pharmacologically inactivated relative to the parent drug class, making it unsuitable for anti-inflammatory screening but valuable as a negative control or authentic metabolite standard.
- [1] Boltze KH, Bäcker U, Kreisfeld H. Synthesis and properties of nuclear hydroxylated derivatives of flufenamic acid and etofenamate. Arzneimittelforschung. 1982; 32(3):183-186. PMID: 7200776. View Source
